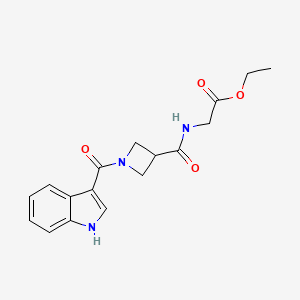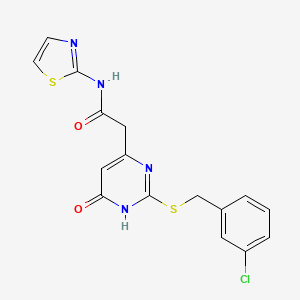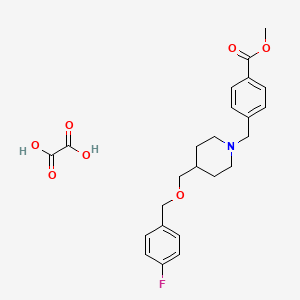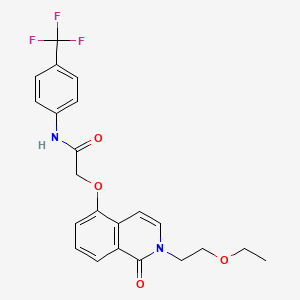
ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate is a synthetic organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole ring system is known for its biological activity and is found in various bioactive compounds, including tryptophan, serotonin, and many alkaloids .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to show various biologically vital properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-3-carboxaldehyde with azetidine-3-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid derivatives, while reduction of the ester group can produce the corresponding alcohol .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety makes it a valuable tool in studying biological processes involving indole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety and is used in similar applications.
Azetidine-3-carboxylic acid: Contains the azetidine ring and is used in peptide synthesis.
Ethyl indole-2-carboxylate: Another indole derivative with similar chemical properties.
Uniqueness
Ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate is unique due to the combination of the indole and azetidine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and provides versatility in synthetic applications .
Eigenschaften
IUPAC Name |
ethyl 2-[[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-2-24-15(21)8-19-16(22)11-9-20(10-11)17(23)13-7-18-14-6-4-3-5-12(13)14/h3-7,11,18H,2,8-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBULGWWGPKBNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CN(C1)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(3S)-3-Methyl-4-methylsulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2905785.png)
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(m-tolyl)urea](/img/structure/B2905786.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone oxalate](/img/structure/B2905787.png)
![6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2905788.png)
![N-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]but-2-ynamide](/img/structure/B2905790.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2905796.png)
![3-Methyl-7-[(2-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2905797.png)
